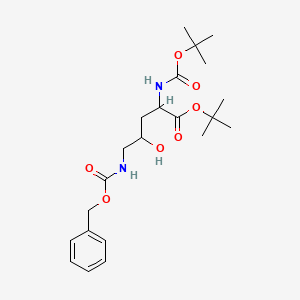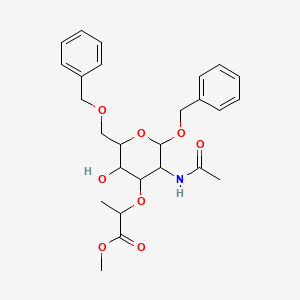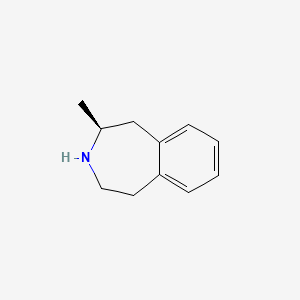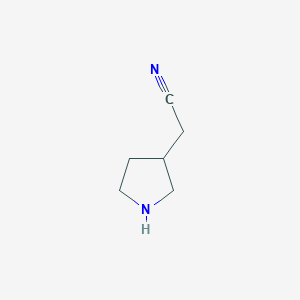
3-fluoro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-fluoro-1H-pyrrole est un dérivé fluoré du pyrrole, un hétérocycle aromatique à cinq chaînons contenant un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-fluoro-1H-pyrrole peut être réalisée par plusieurs méthodes. Une approche courante implique la fluoration directe du pyrrole en utilisant des agents de fluoration électrophile. Par exemple, le N-méthylpyrrole peut être traité avec du fluor élémentaire dans le chloroforme pour donner du this compound . Une autre méthode implique l'utilisation de difluorure de xénon comme agent de fluoration, qui fournit des rendements modérés du produit désiré .
Méthodes de production industrielle
La production industrielle du this compound implique généralement des voies de synthèse évolutives et efficaces. Une telle méthode comprend la condensation de la benzaldéhyde avec du t-butylsulfinamide pour générer une imine, suivie d'une vinylacétylation avec du bromure de vinylmagnésium pour former une amine allylique. Cet intermédiaire est ensuite soumis à une amination réductrice pour donner le pyrrole fluoré désiré .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-fluoro-1H-pyrrole subit diverses réactions chimiques, notamment :
Oxydation : Les réactions d'oxydation peuvent être effectuées en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution électrophile peuvent se produire au niveau de l'atome d'azote ou des atomes de carbone du cycle pyrrole.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants tels que la N-chlorosuccinimide (NCS) ou la N-bromosuccinimide (NBS).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut donner des oxydes de pyrrole fluorés, tandis que la réduction peut produire des pyrrolidines fluorées .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse d'hétérocycles fluorés plus complexes.
Biologie : Étudié pour son potentiel comme agent anti-inflammatoire et comme inhibiteur de diverses enzymes.
Industrie : Utilisé dans le développement d'agrochimiques et de matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il peut se lier au site actif de l'enzyme, empêchant la liaison du substrat et l'activité catalytique subséquente. L'atome de fluor dans le cycle pyrrole peut améliorer l'affinité de liaison et la sélectivité envers l'enzyme cible .
Applications De Recherche Scientifique
3-fluoro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an anti-inflammatory agent and as an inhibitor of various enzymes.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-fluoro-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorine atom in the pyrrole ring can enhance binding affinity and selectivity towards the target enzyme .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-fluoro-1H-pyrrole
- 4-fluoro-1H-pyrrole
- 3-chloro-1H-pyrrole
- 3-bromo-1H-pyrrole
Unicité
Le 3-fluoro-1H-pyrrole est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La position de l'atome de fluor en position 3 du cycle pyrrole peut entraîner des effets électroniques et stériques différents par rapport aux autres pyrroles fluorés .
Propriétés
IUPAC Name |
3-fluoro-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN/c5-4-1-2-6-3-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMFKXRGHKXAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)



![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)



